N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-naphthamide
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Overview
Description
N-(2-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]SULFONYL}ETHYL)NAPHTHALENE-2-CARBOXAMIDE is a complex organic compound that features a naphthalene core linked to a piperazine ring through a sulfonyl ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]SULFONYL}ETHYL)NAPHTHALENE-2-CARBOXAMIDE typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chlorophenylpiperazine with an appropriate sulfonylating agent to form the sulfonyl piperazine intermediate.
Coupling with Naphthalene Derivative: The sulfonyl piperazine intermediate is then coupled with a naphthalene-2-carboxylic acid derivative under suitable conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]SULFONYL}ETHYL)NAPHTHALENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine or naphthalene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the naphthalene or piperazine rings.
Scientific Research Applications
N-(2-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]SULFONYL}ETHYL)NAPHTHALENE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Pharmacology: Studies focus on its interaction with biological targets, such as serotonin or dopamine receptors, to understand its pharmacodynamic and pharmacokinetic properties.
Chemical Biology: The compound is used as a tool to probe biological pathways and mechanisms, aiding in the discovery of new drug targets.
Industrial Applications: Its unique chemical structure makes it a candidate for use in the synthesis of novel materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]SULFONYL}ETHYL)NAPHTHALENE-2-CARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors such as serotonin or dopamine receptors, modulating their activity.
Pathways Involved: By interacting with these receptors, the compound can influence various signaling pathways, potentially leading to therapeutic effects such as mood regulation or pain relief.
Comparison with Similar Compounds
Similar Compounds
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: This compound also features a piperazine ring and a chlorophenyl group, but differs in its linkage and additional functional groups.
5-bromo-N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide: Another similar compound with a different core structure, showcasing the versatility of the piperazine-sulfonyl linkage.
Uniqueness
N-(2-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]SULFONYL}ETHYL)NAPHTHALENE-2-CARBOXAMIDE is unique due to its specific combination of a naphthalene core with a sulfonyl piperazine linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H24ClN3O3S |
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Molecular Weight |
458.0 g/mol |
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C23H24ClN3O3S/c24-21-6-3-7-22(17-21)26-11-13-27(14-12-26)31(29,30)15-10-25-23(28)20-9-8-18-4-1-2-5-19(18)16-20/h1-9,16-17H,10-15H2,(H,25,28) |
InChI Key |
WYYWUILXDMPZCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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